6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-2-9-7-1-6(12)3-10-8(5)7/h1-4,9,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMXUJRBJZDAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Hydroxy 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Analogues
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde suggests a strategic disconnection of the key functional groups. The final hydroxyl group at the C6 position can be derived from a more stable methoxy (B1213986) precursor, which can be deprotected in the final step of the synthesis. The carbaldehyde group at the C3 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on an electron-rich pyrrolo[3,2-b]pyridine core.
This leads to the key intermediate, 6-methoxy-1H-pyrrolo[3,2-b]pyridine. The construction of this pyrrolopyridine core is central to the synthesis. A plausible disconnection of the pyrrole (B145914) ring suggests a cyclization strategy starting from a suitably substituted pyridine (B92270) derivative. For instance, a 2-amino-5-methoxypyridine (B21397) bearing a two-carbon unit at the C3 position could be a viable precursor. Alternatively, methods like the Batcho-Leimgruber indole (B1671886) synthesis could be adapted, starting from a nitropyridine derivative.
Classical and Modern Approaches to Pyrrolo[3,2-b]pyridine Ring System Construction
The synthesis of the pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, has been approached through various methodologies, focusing on the formation of either the pyrrole or the pyridine ring.
Cyclization Reactions for Pyrrole Ring Formation
A common and effective strategy for constructing the pyrrolo[3,2-b]pyridine system is the formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine core. One of the most prominent methods adaptable for this purpose is the Batcho-Leimgruber indole synthesis . This reaction involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-enamino-nitrostyrene, which then undergoes reductive cyclization to yield the indole ring. By analogy, a 2-methyl-3-nitro-5-methoxypyridine could serve as a starting material to construct the 6-methoxypyrrolo[3,2-b]pyridine core.
Another classical approach is the Fischer indole synthesis , which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While traditionally used for indoles, modifications of this method can be applied to the synthesis of azaindoles.
Pyridine Ring Annulation Strategies
While less common for this specific isomer, strategies involving the annulation of the pyridine ring onto a pre-formed pyrrole are also known in heterocyclic chemistry. These methods often involve multi-step sequences and may lack the regiochemical control offered by pyrrole ring formation strategies.
Regioselective Functionalization Techniques at Positions 3 and 6
The introduction of substituents at specific positions of the pyrrolo[3,2-b]pyridine nucleus is crucial for defining its chemical properties and biological activity.
Functionalization at Position 3: The C3 position of the pyrrole ring in the pyrrolo[3,2-b]pyridine system is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of such electron-rich heterocycles. researchgate.netclockss.orgrsc.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. For the synthesis of the target compound, the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[3,2-b]pyridine would be a key step to install the carbaldehyde at the C3 position. The regioselectivity is generally high for formylation at the C3 position of the pyrrole ring.
Functionalization at Position 6: Introducing a hydroxyl group at the C6 position of the pyridine ring often involves the use of a precursor group that can be converted to a hydroxyl group in a later synthetic step. A common strategy is to start with a methoxy-substituted pyridine derivative. The methoxy group is generally stable under various reaction conditions and can be cleaved at a later stage to yield the desired hydroxyl group. Reagents such as boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers to the corresponding phenols. nih.govcommonorganicchemistry.comnih.gov
Precursor-Based Synthesis Routes
The synthesis of this compound can be efficiently achieved through a linear sequence starting from readily available pyridine derivatives.
Utilization of Pyridine-3-carbaldehyde Derivatives
While a direct route from a pyridine-3-carbaldehyde derivative to the target compound is not straightforward, such precursors can be utilized in multi-step sequences to build the necessary functionalities. A more direct and plausible route, as suggested by the retrosynthetic analysis, would commence with a simpler substituted pyridine.
A proposed synthetic route is outlined below:
Synthesis of the Pyrrolopyridine Core: A potential starting material is 2-amino-5-methoxypyridine. This can be converted to a suitable precursor for pyrrole ring formation. For instance, adaptation of the Batcho-Leimgruber synthesis would involve the nitration of a 2-methyl-5-methoxypyridine followed by the standard reaction sequence.
Formylation at C3: The resulting 6-methoxy-1H-pyrrolo[3,2-b]pyridine would then undergo a Vilsmeier-Haack reaction to introduce the carbaldehyde group regioselectively at the C3 position, yielding 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Demethylation to the Final Product: The final step involves the cleavage of the methyl ether at the C6 position. Treatment of 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde with a strong Lewis acid like boron tribromide (BBr₃) would afford the target molecule, this compound.
This strategic approach, combining established named reactions and regioselective functionalization techniques, provides a robust pathway for the synthesis of this important heterocyclic compound.
Data Tables
Table 1: Key Synthetic Reactions and Reagents
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Pyrrole Ring Formation (e.g., Batcho-Leimgruber) | DMFDMA, Pyrrolidine (B122466), Reducing agent (e.g., H₂, Pd/C) | 6-methoxy-1H-pyrrolo[3,2-b]pyridine |
| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| 3 | Demethylation | BBr₃ | This compound |
Role of Pyrrole Precursors in Scaffold Assembly
The construction of the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core often relies on the strategic use of appropriately substituted pyrrole or pyridine precursors. nih.gov When starting from a pyrrole derivative, the pyridine ring is constructed in subsequent steps. Conversely, and more commonly for 6-azaindoles, a substituted pyridine is used as the starting material to which the pyrrole ring is fused.
A key strategy involves the use of 3-amino-4-methylpyridine (B17607) derivatives. These precursors are particularly valuable as they contain the necessary functionalities in the correct positions for the formation of the pyrrole ring. An efficient method for the preparation of 6-azaindoles bearing a 3-formyl functionality utilizes such (ortho-methyl)aminopyridine moieties. chemrxiv.org This approach, which can be scaled up significantly, underscores the critical role of the pyridine precursor in defining the substitution pattern of the final product. chemrxiv.org
Advanced Synthetic Protocols
Modern organic synthesis has provided a toolkit of advanced protocols that enable the efficient and selective synthesis of complex molecules like this compound. These methods often offer advantages in terms of step economy, atom economy, and the ability to generate molecular diversity.
Cascade Reactions and Multicomponent Strategies
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex heterocyclic systems. For instance, a cascade reaction has been developed for the construction of hydroxyl-substituted indolizines, which are structurally related to the target molecule, from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. nih.gov This process involves a sequence of SN2 substitution, condensation, and tautomerization. nih.gov Similarly, base-catalyzed cascade syntheses of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones have been reported. rsc.org
Multicomponent reactions (MCRs) are another powerful tool for the rapid assembly of complex molecules from three or more starting materials in a one-pot fashion. A three-component reaction of isocyanoacetamide, an amine, and an aldehyde has been shown to produce polysubstituted 6-azaindolines, demonstrating the potential of MCRs to create significant molecular complexity in a single step. nih.gov
Metal-Catalyzed Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic scaffolds, including the 1H-pyrrolo[3,2-b]pyridine core. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for structure-activity relationship studies. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions of the azaindole ring system. nih.gov The optimization of these catalytic systems is crucial for achieving high yields and selectivity. nih.gov
Recent advances have also focused on the use of non-precious metals for C-H functionalization of N-heteroarenes, offering more sustainable and cost-effective alternatives to palladium catalysis. rsc.orgrsc.org Furthermore, rhodium(III)-catalyzed cascade oxidative alkenylation/annulation of picolinamides provides a route to pyrrolo[3,4-b]pyridines. rsc.org
Chemoselective Transformations for Functional Group Introduction
The introduction of the 3-carbaldehyde group onto the 1H-pyrrolo[3,2-b]pyridine scaffold is a key transformation. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles and their fused analogues. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the electron-rich C3 position of the pyrrole ring. chemrxiv.orgorganic-chemistry.orgijpcbs.com An efficient synthesis of 3-formyl-6-azaindoles has been demonstrated through the Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. chemrxiv.org
The introduction of the 6-hydroxy group can be more challenging. A common strategy involves the demethylation of a 6-methoxy precursor. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers and is frequently used for this purpose. orgsyn.orgcommonorganicchemistry.comresearchgate.netnih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com Protecting group strategies are often necessary to ensure the compatibility of the hydroxyl group with other synthetic steps, such as the Vilsmeier-Haack formylation.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 3-Amino-4-methylpyridine | POCl₃, DMF | 3-Formyl-6-azaindole | Good | chemrxiv.org |
| 6-Azaindole | 1,1-Dichlorodimethyl ether, AlCl₃ | 6-Azaindole-3-carboxaldehyde | 60 | chemicalbook.com |
| Aryl methyl ether | BBr₃, DCM | Aryl alcohol | 82 | commonorganicchemistry.com |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netsjp.ac.lksjp.ac.lk This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. For instance, cascade reactions in water or other environmentally benign solvents are being explored. sjp.ac.lk Multicomponent reactions also align well with green chemistry principles due to their high atom economy and reduction of waste from intermediate purification steps. researchgate.net The development of metal-catalyzed reactions that utilize non-precious metals and operate under milder conditions also contributes to more sustainable synthetic routes. rsc.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. For metal-catalyzed coupling reactions, factors such as the choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the yield and selectivity of the reaction. nih.gov For instance, in palladium-catalyzed reactions, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the cross-coupling process.
In the case of the Vilsmeier-Haack reaction, the stoichiometry of the reagents and the reaction temperature are important parameters to control to avoid side reactions and maximize the yield of the desired formylated product. ijpcbs.com Similarly, for the demethylation of methoxy-substituted azaindoles, the amount of BBr₃ and the reaction time need to be carefully optimized to ensure complete conversion without degradation of the product. commonorganicchemistry.com The table below summarizes the optimization of conditions for a generic palladium-catalyzed cross-coupling reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | XPhos | SPhos | XPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene | Dioxane | DMF | Dioxane |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |
Chemical Transformations and Derivatization Reactions of 6 Hydroxy 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The carbaldehyde group, being an electrophilic center, is the primary site for a variety of nucleophilic addition and condensation reactions. Its reactivity is modulated by the electron-rich pyrrolopyridine ring system.
Nucleophilic Additions and Condensation Reactions
The aldehyde functionality of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is expected to undergo typical nucleophilic additions and condensation reactions characteristic of aromatic aldehydes. These reactions provide pathways to extend the carbon skeleton and introduce new functional groups.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds in the presence of a basic catalyst, such as piperidine or pyridine (B92270). wikipedia.org The products are typically α,β-unsaturated compounds. For instance, reaction with malononitrile would yield a dicyanovinyl derivative, a versatile intermediate for further transformations.
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com By choosing the appropriate phosphonium ylide, a variety of substituted vinyl groups can be introduced at the 3-position of the pyrrolopyridine core. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the addition of a nitroalkane to the aldehyde in the presence of a base. This reaction would introduce a β-nitro alcohol functionality, which can be further transformed into other useful groups, such as amino alcohols or α,β-unsaturated nitro compounds.
Reductive Amination: This is a powerful method for the synthesis of amines. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride and sodium triacetoxyborohydride.
| Reaction Type | Reagent(s) | Expected Product |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methylene)malononitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 6-hydroxy-3-vinyl-1H-pyrrolo[3,2-b]pyridine |
| Henry Reaction | Nitromethane, Base | 1-(6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-2-nitroethanol |
| Reductive Amination | Benzylamine, NaBH(OAc)3 | N-((6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methyl)benzenamine |
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of important derivatives.
Oxidation: Oxidation of the carbaldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). The resulting 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent is a common and mild choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken to avoid reduction of other functional groups.
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO4) | 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| Reduction | Sodium borohydride (NaBH4) | (6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
Aldehyde-Derived Heterocycle Formation
The carbaldehyde group serves as a key building block for the construction of fused heterocyclic rings, leading to more complex molecular architectures.
Synthesis of Pyrimidines: The aldehyde can participate in condensation reactions with compounds containing a 1,3-dicarbonyl moiety or its equivalent, along with an amino group, to form pyrimidine rings. For example, reaction with a urea or thiourea in the presence of a β-ketoester can lead to the formation of a fused pyrimidine ring system. bu.edu.eg The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another approach involves the cascade annulation of 6-amino-1,3-dimethyluracil with aurones promoted by I2/DMSO. nih.gov
Synthesis of Oximes: The aldehyde can react with hydroxylamine hydrochloride to form the corresponding oxime. asianpubs.orgsemanticscholar.orgnih.gov This reaction is often carried out in the presence of a mild base, such as sodium carbonate or pyridine, to neutralize the liberated HCl. asianpubs.org The resulting oxime can exist as syn and anti isomers and is a useful intermediate for further transformations, such as the Beckmann rearrangement to form amides.
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group at the 6-position of the pyridine ring is nucleophilic and can undergo a variety of reactions to form ethers, esters, and other derivatives.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine or triethylamine. The resulting esters can be useful as protecting groups or to modify the biological activity of the parent molecule.
| Reaction Type | Reagent(s) | Expected Product |
| Etherification | Methyl iodide, K2CO3 | 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Esterification | Acetic anhydride, Pyridine | (3-formyl-1H-pyrrolo[3,2-b]pyridin-6-yl) acetate |
Nucleophilic Substitutions and Rearrangements
While direct nucleophilic substitution of the hydroxyl group is generally difficult, it can be activated by conversion to a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can then lead to the introduction of a new substituent at the 6-position. However, such reactions on pyridine rings can be challenging and may require specific conditions. The presence of the fused pyrrole (B145914) ring can also influence the reactivity and regioselectivity of these transformations.
Ring Functionalization and Substituent Introduction
The pyrrolo[3,2-b]pyridine nucleus, also known as 4-azaindole, is amenable to various functionalization strategies that allow for the introduction of diverse substituents, thereby modulating its physicochemical and biological properties.
Electrophilic Aromatic Substitution Reactions
The regioselectivity of electrophilic aromatic substitution on the this compound core is dictated by the combined electronic effects of the fused rings and the existing substituents. The pyrrole ring is inherently more susceptible to electrophilic attack than the pyridine ring. The hydroxyl group at the 6-position is an activating, ortho-, para-directing group for the pyridine ring, while the carbaldehyde at the 3-position is a deactivating group for the pyrrole ring.
Theoretical considerations and experimental evidence from related azaindole systems suggest that electrophilic substitution will preferentially occur on the electron-rich pyrrole ring. The most probable sites for electrophilic attack are the C2 and C3 positions. However, with the C3 position already substituted, electrophilic attack is anticipated to occur at the C2 position.
Common electrophilic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts reactions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Note: The predicted products are based on the general reactivity of azaindole systems and the directing effects of the substituents. Experimental verification is required.
Nucleophilic Aromatic Substitution on Halogenated Analogues
Halogenated derivatives of this compound serve as valuable intermediates for introducing nucleophiles onto the pyridine ring. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly when a halogen is positioned at an activated site (ortho or para to the ring nitrogen).
For instance, a chloro or bromo substituent at the 7-position of the this compound scaffold would be susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds via a Meisenheimer-like intermediate and is often promoted by the use of a base.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated Analogue
| Halogenated Substrate | Nucleophile | Base | Product |
| 7-Chloro-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Morpholine | K₂CO₃ | 6-Hydroxy-7-morpholino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| 7-Bromo-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Sodium Methoxide | - | 6-Hydroxy-7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Note: These are illustrative examples based on known SNAr reactions on related heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from halogenated precursors.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base, is widely used for the formation of biaryl structures. Halogenated derivatives of this compound, such as a 7-bromo analogue, can be coupled with a variety of aryl or heteroaryl boronic acids. The presence of the hydroxyl and aldehyde groups may necessitate the use of protecting groups to prevent side reactions.
Table 3: Exemplary Suzuki-Miyaura Coupling Reaction
| Halogenated Substrate | Boronic Acid | Catalyst | Base | Product |
| 7-Bromo-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Hydroxy-7-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Note: Reaction conditions would require optimization, and protection of the hydroxyl and/or aldehyde group may be necessary.
Heck-Mizoroki Reaction:
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov A 7-iodo or 7-bromo derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl substituents.
Table 4: Illustrative Heck-Mizoroki Reaction
| Halogenated Substrate | Alkene | Catalyst | Base | Product |
| 7-Iodo-6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Ethyl (E)-3-(6-hydroxy-3-formyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acrylate |
Note: The success and stereoselectivity of the Heck reaction are dependent on the specific substrates and reaction conditions.
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as light, pH, and temperature. The pyrrole ring is susceptible to oxidative degradation, and the presence of the activating hydroxyl group may enhance this sensitivity.
Potential degradation pathways could be initiated by hydroxylation of the pyrrole ring, a common metabolic and degradation route for indole-containing compounds. nih.gov This initial oxidation could lead to the formation of more polar and potentially less stable intermediates, which could undergo further transformations, including ring opening of the pyrrole moiety. The aldehyde group can also be susceptible to oxidation to a carboxylic acid or reduction to an alcohol under certain conditions. The stability is also likely to be pH-dependent, with potential for increased degradation under strongly acidic or basic conditions.
Spectroscopic and Advanced Structural Characterization of 6 Hydroxy 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 isotopes (¹³C).
Proton (¹H) NMR Analysis for Structural Confirmation
Proton NMR spectroscopy would be instrumental in confirming the presence and connectivity of hydrogen atoms within the 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde molecule. The expected ¹H NMR spectrum would display distinct signals for each unique proton. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electron density around the proton. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling.
Hypothetical ¹H NMR Data Table
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| H-aldehyde | ~9.5-10.5 | Singlet (s) | N/A |
| H-2 | ~8.0-8.5 | Singlet (s) | N/A |
| H-5 | ~7.0-7.5 | Doublet (d) | ~8.0-9.0 |
| H-7 | ~6.5-7.0 | Doublet (d) | ~8.0-9.0 |
| NH (pyrrole) | ~11.0-12.0 | Broad Singlet (br s) | N/A |
| OH (hydroxy) | ~9.0-10.0 | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, etc.).
Hypothetical ¹³C NMR Data Table
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-aldehyde | ~185-195 |
| C-6 (C-OH) | ~150-160 |
| C-7a | ~140-150 |
| C-4a | ~135-145 |
| C-2 | ~130-140 |
| C-3 | ~115-125 |
| C-3a | ~110-120 |
| C-5 | ~105-115 |
| C-7 | ~100-110 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the molecule, for instance, the coupling between H-5 and H-7 on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the pyrrole (B145914) and pyridine rings, as well as the positions of the aldehyde and hydroxyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₈H₆N₂O₂. A close match between the experimental and theoretical masses would provide strong evidence for the correct elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification
While an experimental IR spectrum for this compound is not documented in the searched literature, its molecular structure allows for the prediction of characteristic absorption bands. The molecule contains a hydroxyl (-OH) group, a secondary amine (N-H) as part of the pyrrole ring, an aromatic system, and a carbaldehyde (-CHO) functional group.
The IR spectrum is anticipated to show key absorptions corresponding to the vibrations of these groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration, with its breadth suggesting hydrogen bonding. The N-H stretch of the pyrrole moiety is expected to produce a moderate to sharp peak around 3300-3500 cm⁻¹. msu.edu Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the aldehydic C-H stretch is characterized by two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz
A strong and sharp absorption band is predicted for the carbonyl (C=O) stretch of the carbaldehyde group, likely in the 1680-1700 cm⁻¹ range. The conjugation of this group with the aromatic pyrrole ring would shift this absorption to a lower frequency compared to a simple aliphatic aldehyde. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to generate several bands in the 1450-1600 cm⁻¹ region. Furthermore, bands in the 1200-1400 cm⁻¹ range would likely correspond to the in-plane bending of the O-H group and the stretching of the phenolic C-O bond.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch |
| Amine (N-H) | 3300-3500 | N-H Stretch |
| Aromatic C-H | 3000-3100 | C-H Stretch |
| Aldehyde (C-H) | 2720 and 2820 | C-H Stretch |
| Carbonyl (C=O) | 1680-1700 (strong) | C=O Stretch |
| Aromatic Ring | 1450-1600 | C=C and C=N Stretch |
| Phenolic C-O | 1200-1400 | C-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific UV-Vis absorption data for this compound are not available in the reviewed scientific databases. Nevertheless, the electronic structure of the molecule allows for a qualitative prediction of its absorption characteristics. The compound features an extended π-conjugated system composed of the fused pyrrolopyridine rings, further influenced by an electron-donating hydroxyl group (an auxochrome) and an electron-withdrawing carbaldehyde group (a chromophore).
The UV-Vis spectrum is expected to show multiple absorption bands in the 200-400 nm range, arising from π → π* and n → π* electronic transitions. The highly conjugated aromatic system is predicted to give rise to strong π → π* transitions. The presence of both auxochromic and chromophoric substituents on the pyrrolopyridine scaffold would likely cause a bathochromic (red) shift in absorption maxima compared to the unsubstituted parent compound. A weaker absorption band at a longer wavelength, attributable to an n → π* transition of the carbonyl group's non-bonding electrons, may also be observed. Research on analogous pyrrolo[3,2-b]pyrrole (B15495793) structures has demonstrated that solvent polarity can influence the absorption maxima, a phenomenon known as solvatochromism, which could also be expected for this compound. nih.gov
Table 2: Predicted UV-Visible Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Intensity |
|---|---|---|
| π → π | 250-380 | High |
| n → π | >350 | Low |
X-ray Crystallography for Solid-State Structure Determination
A search of the Cambridge Structural Database and other scientific literature did not uncover a solved crystal structure for this compound. Consequently, empirical data regarding its solid-state conformation, such as unit cell parameters, space group, and precise bond lengths and angles, are not available.
A crystallographic analysis of this molecule would provide definitive insights into the planarity of the fused ring system, the rotational conformation of the aldehyde substituent, and the nature of intermolecular forces, especially the hydrogen-bonding network established by the hydroxyl, pyrrole N-H, and carbonyl functionalities, which governs the crystal packing arrangement. While data for the specific title compound is absent, crystal structures of other substituted pyrrolopyridine derivatives have been reported, confirming the general structural integrity of this heterocyclic scaffold. acs.org
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
This compound is an achiral molecule and, as such, it will not produce a signal in circular dichroism spectroscopy. A literature search for chiral derivatives of this compound that have been analyzed by CD spectroscopy yielded no results.
If a chiral center were to be introduced into the molecular structure, CD spectroscopy would become a highly relevant analytical tool for determining absolute configuration, studying solution-state conformations, and probing interactions with other chiral molecules. However, based on available information, this technique is not applicable to the parent compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), TD-DFT)
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable for their balance of accuracy and computational cost.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, often using DFT methods, can identify the lowest energy conformation. For 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, this would involve determining the preferred orientation of the hydroxyl and carbaldehyde groups relative to the pyrrolopyridine core. The absence of imaginary vibrational frequencies in the calculated spectrum confirms that the optimized structure corresponds to a true energy minimum materialsciencejournal.org.
Conformational analysis would explore the potential energy surface of the molecule by rotating the flexible bonds, such as the C-C bond connecting the carbaldehyde group and the C-O bond of the hydroxyl group. This analysis helps to identify different stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrrolopyridine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.375 | ||
| C2-C3 | 1.390 | ||
| C3-C3a | 1.420 | ||
| N1-C7a | 1.380 | ||
| C3-C8 (Carbaldehyde) | 1.480 | ||
| C6-O (Hydroxyl) | 1.360 | ||
| N1-C2-C3 | 108.5 | ||
| C2-C3-C3a | 107.0 | ||
| C2-C3-C8 | 125.0 | ||
| H-O-C6-C5 | |||
| C2-C3-C8=O8 |
Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.
The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. DFT calculations can provide detailed information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich pyrrole (B145914) ring and the hydroxyl group, while the LUMO may be centered on the electron-withdrawing carbaldehyde group and the pyridine (B92270) ring. This distribution would suggest a propensity for intramolecular charge transfer upon electronic excitation.
Table 2: Illustrative Electronic Properties of a Pyrrolopyridine Derivative
| Property | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 3.70 |
| Ionization Potential | 6.20 |
| Electron Affinity | 2.50 |
Note: This table is illustrative. Actual values would be determined by specific DFT calculations.
TD-DFT calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. For this compound, the calculations would likely predict transitions involving the π-systems of the aromatic rings and the non-bonding electrons of the oxygen and nitrogen atoms.
Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the structural characterization of the molecule materialsciencejournal.org. The calculated ¹H and ¹³C NMR chemical shifts, often using the Gage-Independent Atomic Orbital (GIAO) method, can also be compared with experimental values to confirm the molecular structure researchgate.net.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
In Silico Modeling for Ligand-Target Interactions (Non-Clinical)
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or nucleic acid researchgate.net.
For this compound, molecular docking studies could be performed to investigate its potential binding to various protein targets. The calculations would predict the binding pose and estimate the binding affinity (e.g., in kcal/mol). These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-target complex nih.gov. Such non-clinical studies provide a basis for understanding the potential biological roles of the compound and for designing new derivatives with improved binding properties researchgate.netrsc.org.
Prediction of Reactivity and Reaction Mechanisms
Theoretical calculations can also be used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. By analyzing the electronic structure, such as the distribution of charges and the shapes of the molecular orbitals, one can identify the most likely sites for electrophilic or nucleophilic attack.
For this compound, the carbaldehyde group is a potential site for nucleophilic addition, while the aromatic rings could undergo electrophilic substitution. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Computational studies can model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This information is invaluable for understanding the chemical behavior of the compound and for designing synthetic pathways.
Exploration of Bioactive Scaffold Derivatization and Mechanistic Studies
Design Principles for Derivatives as Chemical Probes
The design of derivatives from the 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde scaffold is guided by established principles of medicinal chemistry aimed at creating potent and selective chemical probes. A primary strategy involves leveraging the inherent structural features of the parent molecule. The pyrrole (B145914) and pyridine (B92270) rings provide a rigid framework amenable to the introduction of various substituents to explore chemical space and modulate biological activity.
A common approach is the use of fragment-based drug design. This involves identifying fragments from known biologically active molecules and incorporating them into the pyrrolopyridine core. For instance, in the design of kinase inhibitors, fragments known to interact with the ATP-binding site of kinases can be appended to the scaffold.
Furthermore, molecular hybridization, which combines structural features from different pharmacophores, is another key design principle. This can lead to the development of chimeric molecules with enhanced biological activity and improved pharmacokinetic profiles. For example, combining the pyrrolopyridine core with moieties from known inhibitors of specific enzymes or receptors can generate novel derivatives with desired biological targets.
Computational methods, such as molecular docking, play a crucial role in the rational design of these derivatives. By simulating the binding of virtual compounds to the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity.
Structure-Activity Relationship (SAR) Studies on Functionalized Analogues (Non-Clinical)
Once derivatives are synthesized, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications influence their biological activity. These non-clinical studies are essential for optimizing lead compounds.
For the broader class of pyrrolopyridine derivatives, SAR studies have revealed several key insights. For example, in a series of pyrrolo[3,2-d]pyrimidine derivatives developed as neuropeptide Y5 receptor antagonists, modifications to both the substitution pattern and the heterocyclic core were explored to establish a pharmacophore model for the human Y5 receptor nih.gov.
In another study focused on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction, initial SAR indicated that substituents at the N-1 position of the pyrazole ring did not significantly alter binding affinity acs.org. However, further optimization revealed that introducing specific amine functionalities could enhance interactions with the target protein acs.org.
These examples from related heterocyclic systems highlight the general approach to SAR studies. For derivatives of this compound, systematic modifications would be made to the hydroxyl and carbaldehyde groups, as well as to the pyrrole and pyridine rings, to probe their importance for biological activity.
In Vitro Biological Target Interaction Studies
To elucidate the mechanism of action of novel derivatives, a variety of in vitro biological target interaction studies are employed. These assays provide direct evidence of how a compound interacts with its biological target.
Enzyme Inhibition Mechanism Elucidation
Many pyrrolopyridine derivatives have been investigated as enzyme inhibitors. For instance, a novel small-molecule inhibitor of ENPP1, featuring a pyrrolopyrimidinone core, was identified with an IC50 of 14.68 nM nih.gov. Studies on such compounds often involve kinetic assays to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
In the context of nicotine degradation, an aldehyde dehydrogenase was identified that catalyzes the oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine nih.gov. Biochemical assays and mass spectrum analysis were used to confirm the enzyme's function and substrate specificity nih.gov.
Receptor Binding Profiling
Pyrrolopyridine derivatives have also been developed as receptor antagonists. For example, a series of pyrrolo[3,2-d]pyrimidine derivatives were evaluated for their ability to bind to neuropeptide Y5 receptors in vitro nih.gov. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Protein-Ligand Interaction Analysis via Biophysical Methods
A variety of biophysical techniques can be used to study the direct interaction between a protein and a ligand. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding affinity, stoichiometry, and thermodynamics of the interaction. For instance, multi-spectroscopic and molecular docking analyses have been used to investigate the biophysical interaction between urolithins (food polyphenols) and human serum albumin mdpi.com.
Cellular Assays for Mechanistic Investigations (e.g., Pathway Modulation, Apoptosis Induction in vitro)
Cellular assays are crucial for understanding the biological effects of a compound in a more physiological context. These assays can reveal how a compound modulates cellular signaling pathways and affects cell fate.
Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit breast cancer cell proliferation and induce apoptosis in vitro rsc.org. Similarly, new 3-cyano-2-substituted pyridines have been found to induce apoptosis in MCF-7 breast cancer cells nih.gov.
Mechanistic studies often involve Western blotting to analyze the expression levels of key proteins in a signaling pathway. For example, the benzohydrazide derivative 9a was shown to upregulate the expression of p53, Bax, and caspase-3, and down-regulate Bcl-2, Mdm-2, and Akt in MCF-7 cells, indicating activation of the mitochondrial apoptotic pathway nih.gov. Flow cytometry is also a valuable tool for analyzing the cell cycle and quantifying apoptosis. Studies on a 1H-pyrrolo[3,2-c]pyridine derivative demonstrated its ability to cause G2/M phase cell cycle arrest and induce apoptosis in a dose-dependent manner nih.govsemanticscholar.orgnih.gov.
These types of cellular assays would be essential for characterizing the mechanism of action of novel derivatives of this compound.
Development of Fluorescent Probes for Cellular Imaging and Sensing
The intrinsic structural features of the this compound scaffold make it an intriguing candidate for the development of fluorescent probes. The fused heterocyclic system provides a rigid core, which is often a prerequisite for high fluorescence quantum yields. The hydroxyl and carbaldehyde groups offer convenient handles for chemical modification, allowing for the attachment of various functionalities to tune the photophysical properties and introduce specific sensing capabilities.
Photophysical Property Tuning (Absorption, Emission, Quantum Yield)
The development of fluorescent probes from the this compound scaffold involves strategic chemical modifications to modulate its interaction with light. The absorption and emission wavelengths, as well as the fluorescence quantum yield, are key parameters that can be tuned. For instance, extending the π-conjugation of the aromatic system by introducing aromatic or heteroaromatic substituents can lead to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.
The electronic nature of the substituents also plays a crucial role. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the photophysical properties. For example, a "push-pull" system, created by placing an EDG at one end of the molecule and an EWG at the other, can facilitate intramolecular charge transfer (ICT), often resulting in environmentally sensitive fluorescence.
| Modification Strategy | Effect on Photophysical Properties |
| Extension of π-conjugation | Red-shift in absorption and emission spectra |
| Introduction of EDGs/EWGs | Tuning of HOMO/LUMO energy levels, potential for ICT |
| Rigidification of structure | Increase in fluorescence quantum yield |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent in the aggregated state. This property is highly desirable for applications such as bio-imaging, as it can lead to high signal-to-noise ratios. The AIE effect is typically observed in molecules with rotatable parts that undergo non-radiative decay in solution. In the aggregated state, the restriction of these intramolecular rotations blocks the non-radiative pathways, leading to enhanced fluorescence emission.
Derivatives of this compound can be designed to exhibit AIE characteristics by introducing bulky, rotatable groups. For example, attaching tetraphenylethylene (TPE) or other known AIE-active moieties to the scaffold could impart AIE properties. The restriction of molecular rotation of these fluorophores in an aggregated state reduces non-radiative decay channels and promotes strong fluorescence.
Solvent Effects on Optical Properties
The optical properties of fluorescent probes derived from this compound can be significantly influenced by the solvent environment. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key characteristic. In polar solvents, molecules with a significant change in dipole moment upon photoexcitation will be stabilized, often leading to a red-shift in the emission spectrum. This sensitivity to the local environment can be exploited for sensing applications, such as probing the polarity of cellular microenvironments. The extent of the solvatochromic shift can provide information about the nature of the excited state, with larger shifts indicating a greater degree of charge transfer.
Rational Design of Bioisosteres and Scaffold Modifications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 6-hydroxy-1H-pyrrolo[3,2-b]pyridine scaffold can be rationally modified using bioisosteric principles.
Applications in Materials Science and Photophysics
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
There is currently no published research on the use of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in the fabrication or development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. While derivatives of the parent pyrrolo[3,2-b]pyrrole (B15495793) scaffold have been explored as potential materials for these technologies, the specific contributions of a hydroxyl group at the 6-position and a carbaldehyde group at the 3-position of the pyrrolo[3,2-b]pyridine core in this context have not been documented.
Dye-Sensitized Solar Cells (DSSCs)
An extensive search of the scientific literature indicates that this compound has not been investigated as a sensitizer (B1316253) or component in Dye-Sensitized Solar Cells (DSSCs). Research in the area of DSSCs has explored a wide variety of organic dyes, but the potential of this specific pyrrolo[3,2-b]pyridine derivative remains unexplored.
Resistive Memory Devices
There are no available scientific reports on the application of this compound in the field of resistive memory devices. The exploration of organic molecules for memory applications is an active area of research, but this particular compound has not been a subject of study in this domain.
Development of Novel Fluorescent Dyes and Pigments
No studies have been published that specifically describe the synthesis or characterization of this compound as a novel fluorescent dye or pigment. The fluorescence properties of the pyrrolo[3,2-b]pyrrole core are known to be tunable through chemical modification. For instance, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives have been synthesized and their absorption and fluorescence properties investigated, showing solvatochromic fluorescence. However, the specific photophysical properties of this compound have not been reported.
Two-Photon Absorption (2PA) Studies and Applications
There is no documented research on the two-photon absorption (2PA) properties or related applications of this compound. Studies on other derivatives, particularly quadrupolar molecules with a pyrrolo[3,2-b]pyrrole core, have shown large 2PA cross-section values. kennesaw.edunih.gov These investigations highlight the potential of the general scaffold in nonlinear optics, but provide no specific data for the 6-hydroxy-3-carbaldehyde substituted pyridine (B92270) analog.
Future Research Directions and Challenges
Development of Novel, Stereoselective Synthetic Pathways
The development of efficient and stereoselective synthetic routes to derivatives of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a fundamental prerequisite for exploring its potential. Future research should focus on asymmetric methodologies that allow for the precise installation of chiral centers, which is often crucial for biological activity.
Key areas for investigation include:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of pyrrolidine-containing structures. nih.gov Methodologies that have been successful in the synthesis of other pyrrolidine (B122466) derivatives could be adapted. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like 4-hydroxyproline, could provide a straightforward entry to enantiomerically pure derivatives. nih.gov
Organocatalysis: The application of small organic molecules as catalysts for the stereoselective construction of the pyrrolopyridine core or for the functionalization of the pyrrolidine ring is a promising avenue.
A hypothetical comparison of potential stereoselective synthetic methods is presented in Table 1.
Table 1: Hypothetical Comparison of Stereoselective Synthetic Approaches Disclaimer: The following data is hypothetical and for illustrative purposes to guide future research.
| Synthetic Approach | Potential Catalyst/Reagent | Expected Enantiomeric Excess (ee) | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Rh(I)-DIPAMP | >95% | High efficiency and selectivity. | Substrate specificity, catalyst cost. |
| Chiral Pool Synthesis | (S)-4-Hydroxyproline | >99% | Readily available starting material. | Limited structural diversity. |
| Organocatalytic Michael Addition | Proline-derived catalyst | 85-95% | Metal-free, milder conditions. | Catalyst loading, scalability. |
Exploration of Untapped Reactivity Profiles
The aldehyde and hydroxyl functionalities, in conjunction with the pyrrolopyridine nucleus, offer a rich landscape for chemical transformations. A systematic exploration of the reactivity of this compound is essential to unlock its synthetic utility.
Future studies should investigate:
Tandem and Domino Reactions: Designing one-pot multi-component reactions that leverage the inherent reactivity of the starting material can lead to the rapid assembly of complex molecular architectures.
Selective Functionalization: Developing protocols for the selective modification of the aldehyde, the hydroxyl group, the pyrrole (B145914) nitrogen, and various positions on the aromatic rings will be crucial for creating diverse libraries of derivatives.
Photoredox Catalysis: The use of light-mediated reactions could open up novel pathways for functionalization under mild conditions.
Advanced Functional Material Integration
The planar and electron-rich nature of the pyrrolopyridine system, combined with the potential for hydrogen bonding from the hydroxyl group, makes this scaffold an interesting candidate for incorporation into advanced functional materials.
Potential research directions include:
Organic Electronics: Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where their electronic properties can be tuned through chemical modification.
Sensors: The hydroxyl and aldehyde groups can act as binding sites for analytes, making these compounds suitable for the development of chemical sensors.
Conducting Polymers: Polymerization of appropriately functionalized monomers could lead to novel conducting materials with tailored properties.
Rational Design of Highly Selective Molecular Tools for Chemical Biology
Molecular probes are essential tools for dissecting complex biological processes. nih.gov The this compound scaffold could serve as a foundation for the development of highly selective chemical probes. nih.govnih.gov
Key strategies for future research involve:
Fluorescent Probes: Modification of the core structure with fluorophores could lead to probes for imaging specific cellular components or processes.
Affinity-Based Probes: The aldehyde group can be used to covalently label target proteins, enabling their identification and characterization.
Inhibitor Development: The pyrrolopyridine scaffold is present in numerous kinase inhibitors. nih.gov Structure-based drug design and high-throughput screening could be employed to develop potent and selective inhibitors of specific enzymes.
A hypothetical profile for a rationally designed molecular probe is presented in Table 2.
Table 2: Hypothetical Profile of a Molecular Probe Derived from this compound Disclaimer: The following data is hypothetical and for illustrative purposes to guide future research.
| Property | Target Specification | Rationale |
| Target Protein | Kinase XYZ | The pyrrolopyridine scaffold is a known kinase inhibitor pharmacophore. |
| Binding Affinity (Kd) | <100 nM | High affinity is required for effective target engagement. |
| Selectivity | >100-fold over other kinases | High selectivity minimizes off-target effects. |
| Cellular Permeability | Yes | The probe must be able to enter cells to interact with its target. |
| Reporter Group | Fluorescent tag | Enables visualization of the probe's localization within the cell. |
Computational-Guided Discovery of New Applications
Computational chemistry can play a pivotal role in accelerating the discovery of new applications for derivatives of this compound.
Future computational studies should focus on:
Quantum Mechanical Calculations: To predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives.
Molecular Docking and Dynamics: To simulate the binding of these compounds to biological targets and to guide the design of more potent and selective inhibitors. scispace.combenthamdirect.com
QSAR (Quantitative Structure-Activity Relationship) Studies: To build predictive models for the biological activity of a series of related compounds. scispace.com
Challenges in Scalable Synthesis and Industrial Application (Non-Clinical)
The transition from laboratory-scale synthesis to industrial production presents significant challenges. For non-clinical applications, such as in materials science, cost-effective and scalable synthetic routes are paramount.
Key challenges to address include:
Cost of Starting Materials and Reagents: The synthesis of complex heterocyclic compounds often relies on expensive starting materials and catalysts.
Process Safety and Environmental Impact: The development of green and sustainable synthetic processes that minimize the use of hazardous reagents and solvents is crucial.
Purification and Quality Control: Ensuring high purity and batch-to-batch consistency on a large scale can be challenging and costly.
Future research should aim to develop robust and economically viable synthetic processes, potentially exploring flow chemistry and other process intensification technologies to overcome these hurdles. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
